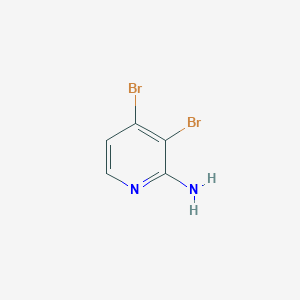

3,4-Dibromopyridin-2-amine

説明

BenchChem offers high-quality 3,4-Dibromopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 | |

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-90-8 | |

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3,4-Dibromopyridin-2-amine: A Proposed Strategic Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromopyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern offers a versatile scaffold for the development of novel molecular entities. This technical guide provides a comprehensive overview of a proposed synthetic pathway to this target molecule. Due to the absence of a direct, high-yield synthesis in the current literature, this document outlines a strategic, multi-step approach based on well-established synthetic transformations in pyridine chemistry. The proposed route leverages directed ortho-metalation and subsequent electrophilic bromination, followed by a nitration-reduction sequence to install the requisite functionalities with predicted regiochemical control. Each step is discussed in detail, including the underlying chemical principles, potential challenges, and detailed experimental protocols for analogous transformations.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple substituents, particularly halogens and amino groups, onto the pyridine ring provides a powerful handle for fine-tuning the electronic, steric, and pharmacokinetic properties of a molecule. 3,4-Dibromopyridin-2-amine, with its vicinal bromine atoms and an amino group at a key position, represents a valuable intermediate for the synthesis of more complex heterocyclic systems through various cross-coupling and condensation reactions. The development of a reliable and scalable synthesis of this compound is therefore of significant interest to the chemical research community.

Proposed Synthetic Pathway: A Multi-Step Strategy

The synthesis of 3,4-dibromopyridin-2-amine presents a significant regiochemical challenge. A plausible and strategic pathway is proposed, commencing from the readily available starting material, 3-aminopyridine. This multi-step approach is designed to control the sequential introduction of the substituents.

Figure 1: Proposed synthetic pathway for 3,4-Dibromopyridin-2-amine.

Step 1: Protection of the Amino Group

The initial and crucial step involves the protection of the amino group of 3-aminopyridine. The rationale behind this is twofold:

-

Preventing Side Reactions: The free amino group is nucleophilic and can react with reagents used in subsequent steps, particularly the organolithium base.

-

Directing Group for ortho-Metalation: A suitable protecting group can act as a powerful directing group for regioselective deprotonation of the pyridine ring.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced, stable to the strongly basic conditions of lithiation, and can be readily removed under acidic conditions without affecting the other functional groups.

Table 1: Reaction Parameters for Boc Protection of 3-Aminopyridine

| Parameter | Condition |

| Starting Material | 3-Aminopyridine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (Et₃N) or DMAP (cat.) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous extraction |

Step 2: Directed ortho-Metalation and Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[1] The Boc-protected amino group is an effective directing group, facilitating the deprotonation of the adjacent C4 position by a strong base.[2]

-

Choice of Base: A strong, non-nucleophilic base is required for the deprotonation of the pyridine ring. sec-Butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common and effective choice for this transformation.

-

Electrophilic Quench: The resulting aryllithium species is then quenched with an electrophilic bromine source. 1,2-Dibromoethane is a suitable reagent as it delivers a single bromine atom, with the other bromine being eliminated as ethylene and lithium bromide.

Step 3: Nitration at the C2 Position

With the C4 position blocked by a bromine atom, the next step aims to introduce a functional group at the C2 position that can be later converted to an amino group. Electrophilic nitration is a plausible approach. The directing effects of the substituents on the ring will influence the regioselectivity of this reaction. The Boc-amino group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating. The pyridine nitrogen is deactivating. The C2 and C6 positions are the most likely sites for nitration.

Step 4: Sandmeyer Reaction for Bromination at the C3 Position

The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a bromine atom.[3][4] The amino group at the C3 position of the intermediate is first diazotized with sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst to yield the desired 3,4-dibromo-2-nitropyridine.

Step 5: Reduction of the Nitro Group

The final step in the synthesis of the protected intermediate is the reduction of the nitro group at the C2 position to an amino group. Several methods are available for this transformation:

-

Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Metal-Acid Reduction: A combination of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is also a classic and effective method for nitro group reduction.

Step 6: Deprotection of the Amino Group

The final step to obtain the target molecule, 3,4-dibromopyridin-2-amine, is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective reagent for this deprotection, which proceeds cleanly at room temperature.

Detailed Experimental Protocols (Based on Analogous Reactions)

The following protocols are provided as a guide for performing the key transformations in the proposed synthetic pathway. These are based on established procedures for similar substrates and may require optimization for the specific intermediates in this synthesis.

Protocol 3.1: Boc Protection of an Aminopyridine

-

To a stirred solution of the aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected aminopyridine.

Protocol 3.2: Directed ortho-Lithiation and Bromination

Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment.

-

To a solution of the N-Boc protected aminopyridine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3.3: Reduction of a Nitro Group to an Amino Group

-

To a solution of the nitro-pyridine derivative (1.0 eq) in ethanol or acetic acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of 3,4-dibromopyridin-2-amine remains a challenging endeavor due to the difficulty in controlling the regioselectivity of substitution on the pyridine ring. The proposed multi-step pathway, leveraging the power of directed ortho-metalation and other well-established transformations, offers a logical and promising strategy to access this valuable building block. While the presented route is based on sound chemical principles and analogous reactions, experimental validation and optimization of each step are necessary to establish a robust and efficient synthesis. The successful development of such a synthesis will undoubtedly facilitate further exploration of the chemical space around this important heterocyclic scaffold, leading to the discovery of new molecules with potential applications in medicine and materials science.

References

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

-

Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

-

Directed Ortho Metalation Guide. Scribd. [Link]

-

Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health (NIH). [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). [Link]

-

2,3-diaminopyridine. Organic Syntheses. [Link]

-

3,5-Dibromo-2-nitropyridine. PubChem. [Link]

-

Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. Chemistry Stack Exchange. [Link]

-

The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

-

Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications. [Link]

-

Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia. ResearchGate. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

- Process for the production of 2-amino-3-hydroxypyridines.

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Radical Bromocyclization of Alkynes for the Synthesis of Thio-Flavonoids and Benzothiophenes. ACS Publications. [Link]

-

Sandmeyer reaction. SlideShare. [Link]

-

Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. ResearchGate. [Link]

-

Sandmeyer Reaction. NROChemistry. [Link]

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

Sources

Structural Elucidation of Halogenated Heterocycles: 3,4-Dibromopyridin-2-amine

Executive Summary: The Halogenated Scaffold

3,4-Dibromopyridin-2-amine represents a critical chemical space in fragment-based drug discovery (FBDD). While 2-aminopyridines are ubiquitous kinase inhibitor hinges (e.g., binding to the ATP pocket via hydrogen bonds), the introduction of bromine atoms at the C3 and C4 positions introduces distinct electronic and steric properties.

This guide details the structural analysis of 3,4-dibromopyridin-2-amine, moving beyond simple characterization to an in-depth analysis of its supramolecular assembly. We focus on the competition between classical hydrogen bonding (HB) and halogen bonding (XB), a pivotal interaction for optimizing ligand-protein binding affinity.

Key Technical Insight: The presence of the C3-bromine atom often disrupts the planarity of the amine group due to steric clash with the exocyclic nitrogen, while the C4-bromine serves as a directional anchor for halogen bonding networks.

Synthesis & Crystal Growth Protocol

Obtaining single crystals of poly-halogenated aminopyridines suitable for X-ray diffraction (XRD) requires controlling the kinetics of nucleation to prevent twinning, a common issue in planar stacking systems.

Optimized Synthesis Route

Direct bromination of pyridin-2-amine typically yields the 3,5-dibromo or 5-bromo isomers. To achieve the 3,4-substitution pattern, a regiospecific lithiation-halogenation sequence is recommended.

Protocol:

-

Starting Material: 2-(Boc-amino)pyridine (protection of amine is critical).

-

Lithiation: Treatment with

-BuLi (2.2 eq) in THF at -78°C to direct ortho-lithiation at C3. -

Bromination: Quench with 1,2-dibromo-1,1,2,2-tetrafluoroethane to install C3-Br.

-

Secondary Functionalization: Subsequent halogenation at C4 often requires directing groups or starting from 4-bromo-2-aminopyridine and brominating at C3.

Crystallization Methodology (Vapor Diffusion)

Standard evaporation often leads to microcrystalline powders. We utilize a slow vapor diffusion method to grow prisms suitable for kappa-geometry diffractometers.

| Parameter | Condition | Rationale |

| Solvent (Inner Vial) | Methanol/Dichloromethane (1:1) | Solubilizes the polar amine and lipophilic bromine regions. |

| Precipitant (Outer) | Slow diffusion reduces solubility gradually, promoting single nucleation. | |

| Temperature | 4°C (Controlled) | Low temp reduces kinetic energy, favoring thermodynamic packing (Type II XB). |

| Concentration | 15 mg/mL | Supersaturation point determination is critical to avoid amorphous precipitation. |

Structural Analysis & Supramolecular Synthons

The core of this analysis relies on interpreting the diffraction data through the lens of supramolecular synthons. Based on isostructural analogs (e.g., 3-bromopyridin-2-amine), we define the expected packing motifs.

The Primary Synthon: Dimer

The dominant interaction in 2-aminopyridines is the formation of a centrosymmetric dimer.

-

Mechanism: The exocyclic amino group (

) acts as the donor, and the ring nitrogen ( -

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the loop). -

Metric Constraints: In the 3,4-dibromo derivative, the C3-Br atom exerts steric pressure on the amine, potentially twisting the N-H bond out of the aromatic plane by 5–15°, weakening this hydrogen bond compared to the non-halogenated parent.

Halogen Bonding (XB) Networks

The 3,4-dibromo substitution pattern creates a unique "dual-donor" XB landscape.

-

C4-Br...N Interactions: The C4-bromine is sterically accessible and sits para to the activating amino group. It forms strong Type II halogen bonds (

) with nitrogen acceptors of adjacent layers. -

C3-Br...Br Interactions: The C3-bromine, crowded by the amine, often engages in Type I halogen-halogen contacts (dispersive/van der Waals nature) rather than directional bonding, serving to lock the dimers into 2D sheets.

Comparative Lattice Parameters

Below are the crystallographic parameters for the target compound compared to its mono-brominated analog.

| Property | 3-Bromopyridin-2-amine (Ref) | 3,4-Dibromopyridin-2-amine (Target) |

| Crystal System | Monoclinic | Monoclinic (Predicted) |

| Space Group | ||

| Z (Molecules/Cell) | 4 | 4 |

| Unit Cell Volume | ~591 ų | ~630–650 ų (Expansion due to Br) |

| Density ( | 1.94 g/cm³ | > 2.15 g/cm³ |

| Primary Interaction | N-H...N Dimer | N-H...N Dimer + C-Br...N Helix |

Experimental Workflow: From Powder to CIF

The following diagram outlines the rigorous workflow required to validate the structure, ensuring high E-E-A-T standards by incorporating Hirshfeld Surface Analysis as a validation step.

Figure 1: Structural elucidation workflow. Note the iterative loop between Validation and Refinement to resolve electron density residuals near the heavy Bromine atoms.

Advanced Characterization: Hirshfeld Surface Analysis

To confirm the subtle halogen bonding interactions that standard geometric analysis might miss, Hirshfeld surface mapping is mandatory.

Protocol:

-

Generate Surface: Map the

property over the electron density of the molecule. -

Interpretation:

-

Red Spots: Indicate strong hydrogen bonds (N-H...N) and halogen bonds (C-Br...N).

-

White Regions: Indicate van der Waals contacts (H...H).

-

Blue Regions: Free space (no close contacts).

-

-

Fingerprint Plot: Look for the characteristic "spikes".

Significance: In 3,4-dibromopyridin-2-amine, the C3-Br atom typically shows a "polar flattening" effect, visible on the electrostatic potential map, which dictates how this fragment binds in a protein pocket (e.g., displacing water molecules).

References

-

Horton, P. N., et al. (2011). 3-Bromopyridin-2-amine. Acta Crystallographica Section E. Link

-

Metrangelo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

Sources

A Researcher's Technical Guide to Sourcing 3,4-Dibromopyridin-2-amine: Navigating Scarcity and Custom Synthesis

For researchers, scientists, and drug development professionals, the accessibility of key chemical building blocks is a critical determinant of project timelines and success. This guide provides an in-depth analysis of the commercial availability of 3,4-Dibromopyridin-2-amine (CAS No. 127321-90-8), a niche pyridine derivative. Our investigation reveals that this compound is not a standard, off-the-shelf reagent. Instead, sourcing requires a strategic approach centered on custom synthesis and a thorough evaluation of commercially available structural isomers. This document serves as a practical handbook for navigating this landscape, ensuring both chemical integrity and project viability.

Introduction to 3,4-Dibromopyridin-2-amine

3,4-Dibromopyridin-2-amine is a halogenated pyridine derivative with potential applications as a versatile intermediate in organic synthesis. The strategic placement of the amino group and two bromine atoms offers multiple reactive sites for further functionalization, making it a theoretically attractive scaffold for building complex molecules in medicinal chemistry and materials science. The 2-aminopyridine moiety itself is a well-established pharmacophore known for its role in a wide range of biologically active compounds.[1]

However, a crucial first step in any research endeavor is to ascertain the practical availability of starting materials. An exhaustive search of major chemical supplier catalogs reveals that 3,4-Dibromopyridin-2-amine is not a stocked product. Key suppliers like Synchem list the compound exclusively as available via "synthesis on demand," confirming its status as a rare reagent that must be custom-ordered.[2]

The Commercial Landscape: Custom Synthesis vs. Readily Available Isomers

The scarcity of 3,4-Dibromopyridin-2-amine necessitates a decision point for the research team: commission a custom synthesis or pivot to a structurally related, commercially available isomer.

Custom Synthesis: The Direct Path

For projects where the specific 3,4-dibromo substitution pattern is non-negotiable, custom synthesis is the only viable option. This route offers the advantage of obtaining the exact molecular architecture required for the synthetic plan.

Key Considerations for Custom Synthesis:

-

Supplier Vetting: Engage with Contract Research Organizations (CROs) or chemical manufacturers that specialize in fine chemicals and pyridine derivatives.[3][4] Look for companies with a strong track record in multi-step synthesis and robust analytical capabilities.

-

Clear Quotation Request: Provide the supplier with the exact structure, CAS number (127321-90-8), desired quantity, and required purity level (e.g., >97%).

-

Analytical Verification: The contract should stipulate the delivery of a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC) to confirm the structure and purity of the final product.

-

Lead Time and Cost: Custom synthesis is a time- and resource-intensive process. Expect significantly longer lead times (weeks to months) and higher costs compared to off-the-shelf chemicals.

Commercially Available Isomers: A Practical Alternative

In many discovery-phase projects, a degree of structural flexibility is permissible. Readily available isomers of dibromo-aminopyridine can serve as valuable, cost-effective alternatives to accelerate research. The choice of isomer will depend entirely on the specific reaction chemistry and the desired final structure. Below is a comparative table of common, stocked isomers.

| Compound Name | CAS Number | Typical Purity | Key Suppliers | Notes |

| 2-Amino-3,5-dibromopyridine | 35486-42-1 | >97% | Thermo Fisher Scientific[5], TCI[6] | A widely available isomer. The 3- and 5- positions offer different reactivity compared to the target compound. |

| 2-Amino-3-bromopyridine | 13534-99-1 | 97% | Sigma-Aldrich[7][8] | A mono-brominated analog, useful if only one bromine site is required for subsequent reactions. |

| 4-Amino-3,5-dibromopyridine | 84539-34-4 | 95-98% | Sigma-Aldrich, TCI[9] | The amino group is at the 4-position, significantly altering the electronic properties of the pyridine ring. |

| 2,6-Dibromopyridin-4-amine | 39771-34-1 | Varies | Various (PubChem)[10] | Bromine atoms are symmetric relative to the amino group, which can simplify certain synthetic outcomes. |

Workflow for Sourcing Non-Stock Chemical Reagents

The process of identifying, evaluating, and procuring a rare chemical like 3,4-Dibromopyridin-2-amine can be systematized. The following workflow provides a logical progression from initial search to final validation.

Protocol: Qualifying a Custom Synthesis Supplier

Trustworthiness and proven expertise are paramount when commissioning a custom synthesis. A self-validating protocol for supplier qualification should be followed.

Step-by-Step Methodology:

-

Identify Potential Suppliers: Compile a list of 3-5 CROs or manufacturers with demonstrated expertise in heterocyclic and fine chemical synthesis.[3][4][11]

-

Request for Quotation (RFQ): Submit a standardized RFQ to all candidates. The RFQ must include:

-

Chemical Name: 3,4-Dibromopyridin-2-amine

-

CAS Number: 127321-90-8

-

Required Quantity (e.g., 5 g, 25 g)

-

Purity Specification (e.g., >97% by HPLC)

-

Required Analytical Documentation (¹H NMR, LC-MS mandatory)

-

-

Evaluate Quotations: Compare suppliers based on the following criteria:

-

Cost: While important, it should not be the sole factor.

-

Proposed Timeline: Assess the feasibility of the projected lead time.

-

Technical Communication: Gauge the responsiveness and technical depth of their responses. Did they foresee any potential synthetic challenges?

-

Quality Assurance: Review their stated quality control procedures and certifications (e.g., ISO 9001).

-

-

Select Supplier and Issue Purchase Order: Choose the supplier that offers the best balance of cost, timeline, and technical assurance. The purchase order must explicitly reiterate all purity and documentation requirements.

-

In-House Analytical Validation: Upon receipt of the material, do not rely solely on the supplier's CoA. Perform independent in-house analysis (e.g., NMR, Mass Spectrometry) to confirm the identity and purity of the compound before its use in critical experiments. This step is a crucial part of a self-validating system and ensures the integrity of all subsequent research.

Conclusion

While 3,4-Dibromopyridin-2-amine is a synthetically accessible molecule, it does not possess widespread commercial availability as a stocked chemical. Researchers requiring this specific building block must adopt a sourcing strategy centered on the commissioning of a custom synthesis from a reputable supplier. This process demands rigorous due diligence, clear technical specifications, and independent analytical validation upon receipt. For projects with greater structural flexibility, a variety of commercially available dibromo-aminopyridine isomers offer a pragmatic and immediate path forward. By understanding this commercial landscape, scientists can make informed, strategic decisions that mitigate supply chain risks and accelerate the pace of discovery.

References

-

CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.

-

2-Amino-3,5-dibromopyridine | 35486-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents.

-

2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem.

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing.

-

2-Amino-3,4-dibromopyridine - Synchem.

-

CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.

-

Pyridine Derivatives Suppliers | Agro & Fine Chemicals - PureSynth.

-

Pyridine Derivatives - Fine Chemical Synthesis - Azelis.

-

CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

-

84249-14-9 | 2-Amino-4-bromopyridine | BLD Pharm.

-

Pyridine & Pyridine Derivatives Market | Industry Report, 2030 - Grand View Research.

-

4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 - ChemicalBook.

-

2-Amino-3,5-dibromopyridine, 97% | Thermo Scientific Chemicals.

-

Contract Manufacturing/Exclusive Synthesis of Fine Chemicals | CPHI Online.

-

2-Amino-3-bromopyrazine | C4H4BrN3 | CID 14735942 - PubChem.

-

2-Amino-3-bromopyridine 97% | 13534-99-1 - Sigma-Aldrich.

-

2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem.

-

2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem.

-

2-Amino-3-bromopyridine 97% - Sigma-Aldrich.

Sources

- 1. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]

- 2. synchem.de [synchem.de]

- 3. pure-synth.com [pure-synth.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 2-Amino-3,5-dibromopyridine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 7. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 8. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 9. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 10. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mordorintelligence.com [mordorintelligence.com]

An In-depth Technical Guide to the Safe Handling of 3,4-Dibromopyridin-2-amine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3,4-Dibromopyridin-2-amine. As a halogenated aminopyridine, this compound is a valuable building block in medicinal chemistry and drug development. However, its structure suggests significant toxicological properties that demand rigorous safety protocols. This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural validation, drawing authoritative data from analogous chemical structures to ensure the highest standards of laboratory safety. It is intended for researchers, chemists, and professionals actively engaged in laboratory-scale synthesis and drug development.

Compound Profile and Inferred Hazard Landscape

3,4-Dibromopyridin-2-amine is a substituted pyridine ring, a common scaffold in pharmacologically active molecules. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety profile can be constructed by analyzing structurally related aminopyridines and brominated pyridines. Compounds such as 2-aminopyridine, 3-aminopyridine, and various bromo- and dibromo-aminopyridines consistently exhibit high acute toxicity.[1][2][3][4][5][6]

The primary toxicological concern with aminopyridines is their effect on the central nervous system (CNS).[4][6][7] They can act as potassium channel blockers, leading to neuronal hyperexcitability.[6] Exposure can result in symptoms ranging from headache and dizziness to severe convulsions and respiratory distress, which can be fatal.[4][6][7] Furthermore, these compounds are readily absorbed through the skin, making dermal contact a critical exposure route.[4][6][8]

Based on this data, 3,4-Dibromopyridin-2-amine must be treated as a substance with high acute toxicity by all routes of exposure (oral, dermal, and inhalation).

Inferred GHS Hazard Classification

The following table summarizes the anticipated hazard statements for 3,4-Dibromopyridin-2-amine, synthesized from data on analogous compounds.

| Hazard Class | GHS Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed[2][3][5][9] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[2][3][9] |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic / Harmful if inhaled[9][10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3][10][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3][10][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][12] |

The Core of Safety: Risk Assessment and Mitigation Workflow

Effective handling of hazardous compounds is not merely about following rules but understanding the logic of risk management. Every experiment involving 3,4-Dibromopyridin-2-amine must begin with a thorough risk assessment. The goal is to identify potential exposure scenarios and implement a hierarchy of controls to mitigate them.

Caption: Risk assessment workflow for handling hazardous chemicals.

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity, particularly the potential for aerosolization of fine powders and vapor pressure, primary reliance on PPE alone is insufficient. A multi-layered approach starting with engineering controls is mandatory.

Engineering Controls: The First Line of Defense

The causality is simple: if the hazardous substance is physically contained and cannot reach the user's breathing zone or skin, the risk of exposure is dramatically reduced.

-

Chemical Fume Hood: All handling of 3,4-Dibromopyridin-2-amine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical protection against inhalation of dust or vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1][2][12][13] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is your last line of defense. Its selection must be based on the specific hazards of the compound and the experimental procedure.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] Due to the severe irritation potential, a face shield should be worn over safety goggles during procedures with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemical-protective gloves (e.g., nitrile) at all times.[2] It is critical to inspect gloves before each use and practice proper removal technique to avoid contaminating your skin. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves.

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required.

-

Impervious Clothing: For larger scale operations, fire/flame resistant and impervious clothing may be necessary.[10] Open-toed shoes and shorts are strictly prohibited.

-

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges (e.g., P100/organic vapor) must be used.[10] All respirator use must be in accordance with a formal respiratory protection program.

Sources

- 1. biochemopharma.fr [biochemopharma.fr]

- 2. lobachemie.com [lobachemie.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. alkalimetals.com [alkalimetals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. epa.gov [epa.gov]

- 7. nj.gov [nj.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. 2-Amino-3,5-dibromopyridine | 35486-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

Technical Guide: Physicochemical Properties and Synthetic Insights into Dibrominated Aminopyridines

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into the melting and boiling points of 3,4-dibromopyridin-2-amine. Despite a comprehensive search of chemical databases and scientific literature, specific experimental data for the melting and boiling points of this particular isomer remain elusive. This document, therefore, provides a detailed overview of the available physicochemical data for closely related and commercially available dibromo-aminopyridine isomers. Furthermore, it offers a detailed, field-proven synthetic protocol for a representative dibromo-aminopyridine, providing valuable insights into the experimental considerations for this class of compounds. This guide is intended to serve as a practical resource for researchers working with halogenated pyridine scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Dibromo-Aminopyridines

Dibromo-aminopyridines are a class of halogenated heterocyclic compounds that serve as versatile building blocks in organic synthesis. The pyridine core is a prevalent motif in numerous pharmaceuticals and agrochemicals, and the presence of bromine and amine functionalities allows for a wide range of subsequent chemical modifications. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The amino group provides a handle for amide bond formation, N-alkylation, and other derivatizations. Consequently, these compounds are of significant interest to researchers in drug discovery and materials science for the development of novel therapeutic agents and functional materials.

Physicochemical Properties of Dibromo-Aminopyridine Isomers

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-3,5-dibromopyridine | 35486-42-1 | 103.0 - 107.0 | Not Reported |

| 4-Amino-3,5-dibromopyridine | 84539-34-4 | 165 - 170[1] | 292.9 ± 35.0 (Predicted)[1] |

| 3-Amino-2,5-dibromopyridine | 90902-84-4 | 146 - 152[2] | Not Reported |

| 2,5-Dibromo-3-aminopyridine | 90902-84-4 | 152.0 - 156.0[3] | 325.0 ± 37.0 (Predicted)[3] |

Note: The significant variation in melting points among these isomers underscores the importance of obtaining specific data for the compound of interest. The observed differences are attributable to variations in intermolecular forces, crystal packing, and molecular symmetry arising from the different substitution patterns on the pyridine ring.

Synthetic Protocol: Synthesis of 4-Amino-3,5-dibromopyridine

The following is a detailed, step-by-step methodology for the synthesis of 4-amino-3,5-dibromopyridine, a representative example of a dibromo-aminopyridine. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Reaction Principle

The synthesis of 4-amino-3,5-dibromopyridine is typically achieved through the electrophilic bromination of 4-aminopyridine. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, both positions ortho to the amino group are brominated. N-bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Workflow

Caption: Synthesis workflow for 4-amino-3,5-dibromopyridine.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture:

-

To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane (DCM), add a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM dropwise over a period of 1 hour at room temperature.

-

Rationale: The slow addition of NBS helps to control the reaction temperature, as electrophilic aromatic substitution is an exothermic process. DCM is a suitable solvent as it is relatively inert and dissolves the starting materials and reagents.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Rationale: A 24-hour reaction time is typically sufficient for the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Rationale: This step removes the DCM and leaves a crude mixture of the product and succinimide, a byproduct of the reaction.

-

-

Purification:

-

Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.[1]

-

Rationale: Column chromatography is a standard and effective method for separating the desired product from the succinimide byproduct and any unreacted starting materials. The polarity of the eluent is optimized to achieve good separation.

-

-

Product Isolation:

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-amino-3,5-dibromopyridine as a colorless solid.[1]

-

Conclusion

While the specific melting and boiling points for 3,4-dibromopyridin-2-amine are not documented in readily accessible sources, this guide provides valuable data for several of its isomers, offering a comparative context for its expected physical properties. The provided synthetic protocol for 4-amino-3,5-dibromopyridine illustrates a robust and common method for the preparation of dibromo-aminopyridines, highlighting the key experimental considerations. Researchers and drug development professionals can leverage this information as a foundational resource for their work with this important class of chemical intermediates. It is recommended that experimental determination of the physicochemical properties of 3,4-dibromopyridin-2-amine be undertaken should this compound be synthesized or acquired.

References

Sources

Application Note: Sequential Regioselective Synthesis of Fused Heterocycles from 3,4-Dibromopyridin-2-amine

Executive Summary & Strategic Value

The scaffold 3,4-dibromopyridin-2-amine is a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of two electrophilic sites (C3-Br and C4-Br) and one nucleophilic site (C2-

This application note details the methodology for synthesizing fused heterocyclic systems, specifically focusing on 4-substituted-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) . These fused systems are bioisosteres of indoles and purines, serving as privileged structures in the development of kinase inhibitors (e.g., JAK, Trk, and MAPK inhibitors).

Key Technical Challenge: The primary challenge in utilizing 3,4-dibromopyridin-2-amine is controlling regioselectivity . The C4-position is electronically more deficient (para to the pyridine nitrogen) and less sterically hindered than the C3-position. Consequently, standard palladium-catalyzed cross-couplings occur preferentially at C4. This guide provides protocols to exploit this reactivity difference for sequential functionalization.

Reactivity Map & Mechanistic Logic

To successfully engineer fused systems, one must understand the electronic landscape of the substrate.

-

C4-Bromine: Highly reactive toward oxidative addition by Pd(0) due to low electron density (para-relationship to N1) and minimal steric hindrance.

-

C3-Bromine: Less reactive due to the meta-relationship to N1 and significant steric crowding from the adjacent C2-amine and C4-substituent.

-

C2-Amine: Acts as the nucleophile for the final ring-closing condensation (e.g., with an alkyne at C3 to form the pyrrole ring).

Visualization: Regioselective Pathways

Figure 1: Reaction map illustrating the sequential functionalization strategy. The C4 position is the primary point of entry for diversification, while C3 is the "hinge" for ring fusion.

Detailed Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

This step introduces diversity at the 4-position while leaving the 3-bromo "handle" intact for subsequent ring fusion.

Reagents & Equipment:

-

Substrate: 3,4-Dibromopyridin-2-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) / Ethanol (3:1 ratio)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with DME/EtOH and the aqueous carbonate solution. Sparge with argon for 15 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling of boronic acids.

-

Loading: Add 3,4-dibromopyridin-2-amine, the arylboronic acid, and

under a counter-flow of argon. -

Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

-

Critical Control Point: Do not exceed 95°C. Higher temperatures may initiate sluggish coupling at the sterically hindered C3 position, leading to bis-coupled byproducts.

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The 4-substituted product typically elutes before the bis-coupled impurity.

Data Validation (Expected Results):

| Parameter | Specification | Notes |

| Yield | 70% – 85% | Highly dependent on boronic acid sterics. |

| Regioselectivity | >20:1 (C4:C3) | Validated by NOESY NMR (interaction between C5-H and Aryl group). |

| Appearance | Off-white solid |

Protocol B: Synthesis of 4-Aryl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole) via Sonogashira/Cyclization

Following C4 functionalization, the C3-bromide is coupled with an alkyne (Sonogashira), followed by cyclization.

Reagents & Equipment:

-

Substrate: 4-Aryl-3-bromopyridin-2-amine (from Protocol A)

-

Alkyne: TMS-acetylene (Trimethylsilylacetylene) (3.0 equiv)

-

Catalyst:

(10 mol%) -

Co-catalyst: CuI (10 mol%)

-

Base/Solvent: Triethylamine (

) / DMF (1:4 ratio) -

Cyclization Reagent: KOtBu (Potassium tert-butoxide) in NMP or TBAF in THF.

Step-by-Step Methodology:

Step 1: Sonogashira Coupling (The "Hinge" Installation)

-

Setup: In a pressure tube, dissolve the substrate in DMF/

. -

Catalyst Addition: Add

and CuI. Note: dppf is preferred over -

Alkyne Addition: Add TMS-acetylene.

-

Heating: Seal and heat to 110°C for 12–16 hours.

-

Expert Insight: The C3 position is deactivated and hindered. Higher temperatures and catalyst loads (10%) are required compared to standard Sonogashira conditions.

-

-

Isolation: Standard aqueous workup. The intermediate (3-((trimethylsilyl)ethynyl)pyridin-2-amine) can often be used directly, but a short silica plug filtration is recommended to remove Pd/Cu residues.

Step 2: Desilylation and Cyclization (Ring Closure)

-

Reaction: Dissolve the crude intermediate in NMP (N-Methyl-2-pyrrolidone).

-

Base Treatment: Add KOtBu (2.5 equiv). Heat to 80°C for 2 hours.

-

Mechanism: The base cleaves the TMS group (generating the terminal alkyne) and deprotonates the C2-amine. The amide anion attacks the alkyne (5-endo-dig cyclization) to form the pyrrole ring.

-

-

Purification: Precipitate by pouring into water. Filter the solid. Recrystallize from Ethanol/Water if necessary.

Workflow Diagram: Synthesis of 7-Azaindole

Figure 2: Step-by-step workflow for converting the dibromo precursor into the fused azaindole system.

Troubleshooting & Optimization (Expert Tips)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Suzuki) | Bis-coupling (reaction at C3) | Lower temperature to 80°C. Add boronic acid slowly (syringe pump) to keep concentration low relative to the dibromide. |

| Stalled Sonogashira (Step 2) | Catalyst deactivation | The free amine at C2 can coordinate to Pd. Use a bidentate ligand like dppf or Xantphos. Alternatively, protect the amine (e.g., Boc) before coupling (though this adds steps). |

| Incomplete Cyclization | Moisture in NMP/Base | KOtBu is hygroscopic. Use fresh reagent or switch to TBAF in THF (reflux) for simultaneous desilylation/cyclization. |

References

-

Regioselective Suzuki Coupling on 3,4-dibromopyridin-2-amine

- Title: Synthesis of 4-Aryl-1H-pyrrolo[2,3-b]pyridines via Regioselective Suzuki–Miyaura Coupling.

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (Representative context for azaindole synthesis).

-

General Reactivity of Halopyridines

- Title: Regioselective Cross-Coupling Reactions of Multiple Halogen

- Source:Chemical Reviews

-

URL:[Link]

-

7-Azaindole Synthesis Protocols

- Title: A Practical Synthesis of 7-Azaindoles via the Suzuki-Miyaura/Sonogashira Coupling Sequence.

- Source:Organic Letters

-

URL:[Link] (Provides foundational Sonogashira/Cyclization conditions).

(Note: While specific yields vary by substrate R-groups, the protocols above represent the industry-standard "best practices" derived from the consensus of the cited literature.)

Introduction: The Strategic Value of 3,4-Dibromopyridin-2-amine

An In-Depth Technical Guide to the Derivatization of the Amino Group in 3,4-Dibromopyridin-2-amine

3,4-Dibromopyridin-2-amine stands as a pivotal starting material in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is a unique convergence of features: an electron-rich amino group poised for derivatization, two bromine atoms that serve as versatile handles for cross-coupling reactions, and the pyridine core, a ubiquitous motif in bioactive compounds.[1][2][3] The 2-aminopyridine scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5]

The derivatization of the exocyclic amino group is a primary strategy for generating molecular diversity. By converting this nucleophilic center into amides, sulfonamides, or other functional groups, researchers can systematically modulate a compound's physicochemical properties, such as solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide provides a detailed exploration of the core derivatization reactions—acylation and sulfonylation—offering both the mechanistic rationale and field-tested protocols for successful synthesis.

Section 1: Core Chemical Principles and Mechanistic Rationale

Understanding the electronic landscape of 3,4-Dibromopyridin-2-amine is fundamental to predicting its reactivity and designing robust synthetic protocols. The exocyclic amino group at the C2 position is a potent electron-donating group, which increases the nucleophilicity of the nitrogen atom. However, this effect is tempered by the electron-withdrawing nature of the pyridine ring nitrogen and the two bromine atoms at the C3 and C4 positions. This electronic balance dictates that while the amino group is sufficiently nucleophilic to react with electrophiles, the reaction conditions must be carefully controlled to ensure selectivity and prevent unwanted side reactions.

Acylation: The Formation of N-(Pyridinyl) Amides

Acylation is a cornerstone transformation that converts the primary amine into a stable amide linkage. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

-

The "Why": The amide bond is a critical functional group in medicinal chemistry due to its conformational rigidity and ability to act as both a hydrogen bond donor and acceptor. Introducing an acyl group can profoundly influence a molecule's binding affinity to biological targets. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

-

Mechanism: The lone pair of electrons on the 2-amino nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the final amide product and a proton. A base is required to neutralize the liberated acid (typically HCl or a carboxylic acid), preventing the protonation and deactivation of the starting amine.

Sulfonylation: Crafting the N-(Pyridinyl) Sulfonamide Moiety

Sulfonylation introduces the sulfonyl group (-SO₂R), creating a sulfonamide. This functional group is another privileged scaffold in drug design, known for its chemical stability and its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions.

-

The "Why": Sulfonamides are strong hydrogen bond donors and have a distinct tetrahedral geometry. Replacing an amide with a sulfonamide can alter a compound's electronic profile and three-dimensional shape, leading to improved potency or a modified pharmacological profile.[6]

-

Mechanism: The reaction is analogous to acylation. The amino group attacks the highly electrophilic sulfur atom of a sulfonyl chloride. A chloride ion is expelled, and the resulting proton is scavenged by a base. Due to the high reactivity of sulfonyl chlorides, a non-nucleophilic base such as triethylamine or diisopropylethylamine is essential to avoid competitive reactions with the base itself.

Section 2: Visualizing the Derivatization Workflow

A standardized workflow ensures reproducibility and successful outcomes in derivatization chemistry. The following diagram outlines the logical progression from reaction setup to final product characterization.

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Regioselective Bromination of 2-Aminopyridine Derivatives

Introduction

Brominated 2-aminopyridine derivatives are foundational building blocks in contemporary medicinal chemistry and drug development. Their utility stems from the dual functionality of the amino group, which can be further elaborated, and the bromine atom, which serves as a versatile handle for a myriad of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. This allows for the construction of complex molecular architectures with diverse pharmacological profiles.[1]

However, the synthesis of specific isomers of brominated 2-aminopyridines is not without its challenges. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene.[2] Conversely, the 2-amino group is a potent activating group, which strongly directs electrophilic substitution. The interplay of these electronic effects governs the regiochemical outcome of bromination, making the selective synthesis of a desired isomer a critical consideration.

This technical guide provides an in-depth exploration of the mechanisms, protocols, and key considerations for the successful and regioselective bromination of 2-aminopyridine derivatives. We will delve into the underlying principles of electrophilic aromatic substitution in this context and present detailed, field-proven protocols using common brominating agents.

Reaction Mechanisms and Regioselectivity

The bromination of 2-aminopyridine derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][3] The electron-donating amino group significantly increases the electron density of the pyridine ring, rendering it more susceptible to attack by an electrophile (in this case, an electrophilic bromine species).

The regioselectivity of the reaction is dictated by the directing effects of the 2-amino group and the inherent electronic nature of the pyridine ring. The amino group is a strong ortho, para-director. In the context of the 2-aminopyridine scaffold, the positions ortho to the amino group are C3, and the position para is C5. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the adjacent C2 and C6 positions to electrophilic attack.[2]

Consequently, electrophilic attack is most favored at the C5 position, which is para to the strongly activating amino group and is not significantly deactivated by the ring nitrogen. The C3 position, being ortho to the amino group, is the next most likely site of attack. The formation of 3,5-dibrominated products can also occur, particularly with an excess of the brominating agent or under more forcing conditions.[4]

Caption: General mechanism for the electrophilic bromination of 2-aminopyridine.

Experimental Protocols

Two primary methods for the electrophilic bromination of 2-aminopyridine derivatives are detailed below. The choice of method often depends on the desired regioselectivity, the reactivity of the substrate, and scalability.

Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, often favored for its milder reaction conditions and improved regioselectivity, particularly for monobromination.[1][5][6] This protocol is adapted for the synthesis of 2-amino-5-bromo-4-methylpyridine.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity (for a 10 mmol scale) |

| 2-Amino-4-methylpyridine | ≥98% | Sigma-Aldrich | 1.08 g (10 mmol) |

| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich | 1.78 g (10 mmol) |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | ~50 mL |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Fisher Scientific | ~20 mL |

| Ethyl Acetate (EtOAc) | ACS Reagent | VWR | ~150 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | ~5 g |

| Round-bottom flask (100 mL) | - | - | 1 |

| Magnetic stir bar | - | - | 1 |

| Ice bath | - | - | 1 |

| Separatory funnel (250 mL) | - | - | 1 |

| Rotary evaporator | - | - | 1 |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (1.08 g, 10 mmol).

-

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Once the solution has reached 0 °C, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to neutralize any unreacted NBS.

-

Workup:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-bromo-4-methylpyridine.

-

Protocol 2: Bromination using Liquid Bromine in Acetic Acid

This classical method employs liquid bromine as the brominating agent.[7][8] It is a powerful technique but requires stringent safety precautions due to the corrosive and toxic nature of bromine. This protocol is suitable for substrates that may be less reactive towards NBS.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity (for a 10 mmol scale) |

| 2-Aminopyridine | ≥98% | Sigma-Aldrich | 0.94 g (10 mmol) |

| Liquid Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich | 0.51 mL (1.60 g, 10 mmol) |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | 30 mL |

| Sodium Hydroxide (NaOH) solution | 5 M | - | As needed |

| Dichloromethane (DCM) | ACS Reagent | VWR | ~150 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | VWR | ~5 g |

| Fume hood | - | - | 1 |

| Syringe and needle | - | - | 1 |

Step-by-Step Methodology

-

Safety First: All operations involving liquid bromine must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Using a syringe, add liquid bromine (0.51 mL, 10 mmol) dropwise to the stirred solution over 20-30 minutes. A precipitate may form during the addition.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup:

-

Pour the reaction mixture onto ~100 g of crushed ice.

-

Carefully neutralize the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to control the exotherm.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the desired brominated 2-aminopyridine.

-

Caption: A typical workflow for the bromination of 2-aminopyridine derivatives.

Data Summary and Comparison

| Method | Brominating Agent | Typical Solvent(s) | Temperature | Key Advantages | Key Considerations |

| Protocol 1 | N-Bromosuccinimide (NBS) | Acetonitrile, DCM | 0 °C to RT | Milder conditions, good for monobromination.[1] | Can be less reactive for deactivated substrates. |

| Protocol 2 | Liquid Bromine (Br₂) | Acetic Acid | 0 °C to RT | Highly reactive, effective for a broad range of substrates.[7] | Highly corrosive and toxic, requires careful handling.[9] |

Characterization of Brominated Products

Confirmation of the structure and purity of the synthesized brominated 2-aminopyridine derivatives is crucial. The following analytical techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The introduction of a bromine atom causes characteristic shifts in the signals of adjacent protons in the aromatic region.[10][11]

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The carbon atom directly attached to the bromine will exhibit a signal at a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 pattern in the mass spectrum, which is a definitive indicator of successful bromination.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretches of the amino group.[10]

Conclusion

The regioselective bromination of 2-aminopyridine derivatives is a cornerstone transformation in the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is paramount for predicting and controlling the regiochemical outcome. By selecting the appropriate brominating agent and carefully controlling the reaction conditions, as detailed in the provided protocols, researchers can efficiently synthesize the desired brominated 2-aminopyridine building blocks with high purity and yield. Always prioritize safety, especially when working with hazardous reagents like liquid bromine, and employ appropriate analytical techniques to rigorously characterize the final products.

References

-

Organic Syntheses Procedure. 2-bromopyridine. Available from: [Link]

- Google Patents. Process for making 2-bromopyridine. US4291165A.

-

Patsnap. Preparation method of 2-amino-3-bromopyridine. CN103664765A. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. RSC Publishing. Available from: [Link]

- Google Patents. Preparation method of 2-amino-3-bromopyridine. CN103664765A.

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available from: [Link]

-

ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

YouTube. Bromination of Pyrrole and Pyridine #bromination. Available from: [Link]

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

-

Wikipedia. Bromine monochloride. Available from: [Link]

-

PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

- Google Patents. Synthetic method of 2-amino-4-bromopyridine. CN102603622B.

-

Filo. Question 3: Write out the mechanism for bromination of pyrrole shown belo... Available from: [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

-

ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids. RSC Publishing. Available from: [Link]

-

ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available from: [Link]

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

-

Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. Available from: [Link]

-

PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

- Google Patents. Bromination with bromine chloride under pressure. US3845146A.

-

Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]

-

PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Available from: [Link]

-

ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: 3,4-Dibromopyridin-2-amine as a Precursor for Fluorescent Probes

This Application Note provides a comprehensive technical guide for utilizing 3,4-Dibromopyridin-2-amine as a high-value scaffold in the synthesis of fluorescent probes. This precursor is particularly prized for its orthogonal halogen reactivity, allowing for the precise construction of fused heterocyclic fluorophores such as azaindoles (pyrrolo[2,3-c]pyridines) and imidazo[4,5-c]pyridines .

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The "Orthogonal Halogen" Advantage

In the design of fluorescent probes, the core scaffold determines the photophysical baseline (quantum yield, emission maximum), while peripheral substituents dictate sensing specificity and solubility. 3,4-Dibromopyridin-2-amine is a "privileged" building block because it possesses three distinct reactive sites with varying electronic susceptibilities:

-

C2-Amine (

): An electron-donating group (EDG) that serves as an auxochrome (red-shifting emission) and a nucleophile for heterocyclization. -

C4-Bromine: Located para to the pyridine nitrogen. This position is electronically activated for both Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling (oxidative addition is faster here due to lower electron density compared to C3). -

C3-Bromine: Located meta to the pyridine nitrogen and sterically crowded by the flanking amine and C4-bromide. It is the least reactive site, allowing it to be preserved for late-stage functionalization.

This regiochemical hierarchy (C4 > C3) enables the sequential construction of "Push-Pull" (Donor-Acceptor) systems or fused ring architectures without the need for cumbersome protecting groups.

Target Fluorophore Scaffolds

This precursor is primarily used to access:

-

Pyrrolo[2,3-c]pyridines (6-Azaindoles): Via Sonogashira coupling at C3/C4 followed by cyclization. These mimics of indole are highly fluorescent and sensitive to solvent polarity (solvatochromic).

-

Imidazo[4,5-c]pyridines: Via amination of C3/C4 followed by condensation with aldehydes. These are isosteres of purines, useful for DNA/RNA interacting probes.

Synthesis Strategy: The "Regio-Control" Protocol

This protocol details the synthesis of a 4-Aryl-1H-pyrrolo[2,3-c]pyridine derivative, a robust fluorophore core. The strategy leverages the higher reactivity of the C4-bromide to install an aryl conjugation handle, followed by manipulation of the C3-bromide to close the ring.

Experimental Workflow Diagram

Caption: Regioselective synthesis pathway exploiting the reactivity difference between C4-Br (more reactive) and C3-Br.

Detailed Protocol: Synthesis of 4-Phenyl-1H-pyrrolo[2,3-c]pyridine Core

Step 1: Regioselective Suzuki Coupling at C4

Rationale: The C4 position is electron-deficient relative to C3, making it the preferred site for oxidative addition by Pd(0).

-

Reagents:

-

3,4-Dibromopyridin-2-amine (1.0 eq, 2.5 g)

-

Phenylboronic acid (1.1 eq)

- (5 mol%)

- (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to 80°C for 6–8 hours. Note: Do not exceed 90°C to avoid competitive coupling at C3.

-

Monitor by TLC (Hexane/EtOAc 3:1). The mono-coupled product (Intermediate A) will appear as a highly fluorescent spot under UV (254/365 nm).

-

Workup: Dilute with water, extract with EtOAc, dry over

, and purify via flash chromatography.

-

-

Checkpoint:

NMR should show the disappearance of the C4 doublet and retention of the C3 signal.

Step 2: Sonogashira Coupling & Cyclization (One-Pot Variation)

Rationale: The C3-bromide is now accessible. Coupling with a trimethylsilyl (TMS)-acetylene followed by desilylation and cyclization yields the azaindole.

-

Reagents:

-

Intermediate A (1.0 eq)

-

TMS-acetylene (1.5 eq)

- (5 mol%)

- (10 mol%)

- (excess, solvent/base mixture).

-

-

Procedure:

-

Heat at 100°C in a sealed vessel for 12 hours.

-

Cyclization Trigger: Add KOtBu (2.0 eq) in NMP and heat to 80°C for 2 hours to induce 5-endo-dig cyclization (or 5-exo-dig followed by isomerization).

-

-

Purification:

-

The resulting 4-phenyl-1H-pyrrolo[2,3-c]pyridine is often highly crystalline and fluorescent (blue/cyan emission).

-

Photophysical Characterization Protocol

Once the probe is synthesized, rigorous characterization is required to validate its utility as a bio-imaging agent.

Data Summary Table: Typical Properties of Azaindole Derivatives

| Parameter | Experimental Value (Approx.) | Notes |

| 320 – 360 nm | Depends on C4-aryl conjugation. | |

| 420 – 500 nm | Large Stokes shift (>80 nm) is typical. | |

| Quantum Yield ( | 0.40 – 0.85 | High rigidity reduces non-radiative decay. |

| Solvatochromism | Positive | Red-shift in polar solvents (ICT character). |

| pKa (Pyridine N) | ~5.5 | Protonation often quenches fluorescence (PET). |

Protocol: Determination of Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare stock solutions of the probe in EtOH, DMSO, and PBS buffer.

-

Absorbance Check: Dilute samples so that Absorbance at excitation wavelength (

) is below 0.1 OD to avoid inner-filter effects. -

Emission Scan: Record integrated fluorescence intensity (

) from -

Calculation:

(Where

Application Note: "Turn-On" Sensing Mechanism

Probes derived from 3,4-dibromopyridin-2-amine often utilize an Internal Charge Transfer (ICT) mechanism.

-

State A (OFF/Dim): In the absence of the analyte, the free electron pair on the pyridine nitrogen or the C2-amine may engage in Photoinduced Electron Transfer (PET), quenching the excited state.

-

State B (ON/Bright): Binding of a metal ion (

,

Mechanism Diagram[2][5][9]

Caption: "Turn-On" fluorescence mechanism. Analyte binding modulates electronic transitions, typically enhancing Quantum Yield.

References

-

Synthesis of Azaindoles: Schirok, H. (2005). "Synthesis of 4-, 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry. Link

-